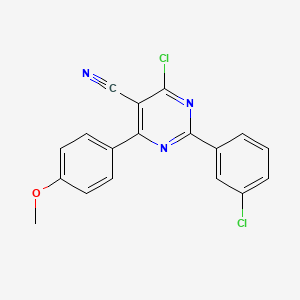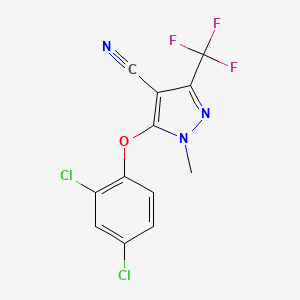![molecular formula C14H16ClF3N2O B2417748 2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 496012-02-3](/img/structure/B2417748.png)
2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C14H16ClF3N2O . It is a specialty product often used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to the corresponding phenoxy acid, and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.74 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure and synthesis processes involving similar compounds to 2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide have been a subject of study. For instance, the synthesis and structural characterization of compounds involving piperidine and acetamide groups have been reported. These studies focus on the synthesis processes, chemical properties, and crystal structures of these compounds (Ismailova et al., 2014).
Antimicrobial and Antifungal Activities
Compounds similar to this compound have been evaluated for their antimicrobial and antifungal properties. Studies have shown the effectiveness of these compounds against various pathogenic bacteria and fungi. This highlights the potential use of these compounds in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Enzymatic Inhibition
Research has explored the enzymatic inhibition properties of compounds with structures similar to the subject compound. These studies focus on the activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The findings are significant for potential therapeutic applications in conditions where such enzymatic activity is a factor (Khalid et al., 2014).
Potential as Pesticides
Some N-derivatives of compounds structurally similar to this compound have been characterized as potential pesticides. Their crystal structures and properties suggest possible applications in agricultural settings (Olszewska et al., 2011).
Antibacterial Activity
Studies have synthesized and tested acetamide derivatives containing piperidine and other heterocyclic cores for their antibacterial potentials. These research efforts contribute to the understanding of the antibacterial efficacy of such compounds and their potential use in treating bacterial infections (Iqbal et al., 2017).
Side Product in Drug Synthesis
In the context of drug synthesis, certain side products structurally similar to the subject compound have been identified. These findings can inform the optimization of drug synthesis processes and the identification of potentially useful by-products (Eckhardt et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c15-9-13(21)19-11-8-10(14(16,17)18)4-5-12(11)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7,9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZSGBZHQBAPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
496012-02-3 |
Source


|
| Record name | 2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2417667.png)

![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)


![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)
![2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2417675.png)


![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2417681.png)

